5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid

Medicinal Chemistry Salt Screening Solid-Phase Extraction

Poly-halogenated benzoic acids often suffer from regioisomeric impurities or inconsistent acidity, disrupting salt formation and SAR. This tetra-substituted scaffold (C8H3ClF4O2, MW 242.55) solves that with: - Quantified pKa (2.39±0.10) - 0.3-0.6 log units lower than analogs, enabling precise salt screening - XLogP 3.1 - balanced lipophilicity for CNS lead optimization (range 2-4) - Orthogonal coupling sites: C5 (Suzuki), C2 (SNAr), CF4 as electronic modulator Available >97% purity with COA. Global shipment from BenchChem inventory.

Molecular Formula C8H3ClF4O2
Molecular Weight 242.55
CAS No. 1807210-92-9
Cat. No. B2964784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid
CAS1807210-92-9
Molecular FormulaC8H3ClF4O2
Molecular Weight242.55
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)C(F)(F)F)F)C(=O)O
InChIInChI=1S/C8H3ClF4O2/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H,14,15)
InChIKeyKQKOUBKHCIQIHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Procurement Profile & Comparator Baseline


5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid (CAS 1807210-92-9) is a tetra‑substituted halogenated benzoic acid building block bearing chlorine at C‑5, fluorine at C‑2, and a trifluoromethyl group at C‑4 on the aromatic ring . With a molecular formula of C₈H₃ClF₄O₂ and a molecular weight of 242.55 g·mol⁻¹, it belongs to a commercially important class of poly‑halogenated benzoic acids used as key intermediates in pharmaceutical and agrochemical synthesis. Predicted physicochemical properties include a boiling point of 268.8 ± 40.0 °C, density of 1.599 ± 0.06 g·cm⁻³, and an acid dissociation constant (pKa) of 2.39 ± 0.10 . The unique juxtaposition of three electronically distinct substituents makes this compound a strategically valuable precursor for constructing functionalized aromatic scaffolds.

Building block Pharmaceutical and agrochemical intermediate with poly-halogenated scaffold
Handles Cl, F, and CF₃ enable sequential cross-coupling and nucleophilic substitution
Workflow Supports diversity-oriented synthesis and medicinal chemistry library construction

Why Generic Substitution Fails During Procurement


Despite sharing the same molecular formula (C₈H₃ClF₄O₂) with regioisomers, or differing by a single halogen with analogs such as 2‑fluoro‑4‑(trifluoromethyl)benzoic acid, the target compound exhibits quantifiable differences in acidity, lipophilicity, density, and boiling point that preclude simple drop‑in substitution. Specifically, the presence of chlorine at the 5‑position ortho to the trifluoromethyl group and meta to the fluorine creates a unique electronic environment that shifts the pKa by more than 0.3 log units downward relative to its non‑chlorinated analog , and by approximately 0.6 log units relative to its positional isomer 3‑chloro‑2‑fluoro‑5‑(trifluoromethyl)benzoic acid [1]. These differences directly affect solubility, salt formation efficiency, phase‑transfer behavior, and chromatographic retention, making the compound a non‑fungible item in validated synthetic routes. The evidence below establishes precisely where and by how much this compound diverges from its closest structural neighbors.

Target
5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid
2-Fluoro-4-(trifluoromethyl)benzoic acid (non‑chlorinated analog)
Measurable pKa and lipophilicity differences may shift salt formation efficiency and chromatographic retention.
Target
5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid (regioisomer)
Regioisomeric acidity shift may compromise pH-controlled extraction purity and validated synthetic routes.

Side-by-Side Quantitative Differentiation Guide


Acidity Strength and Ionization Ratio Difference

The predicted acid dissociation constant (pKa) of 5‑chloro‑2‑fluoro‑4‑(trifluoromethyl)benzoic acid is 2.39 ± 0.10 . In contrast, the closely related analog lacking the 5‑chloro substituent, 2‑fluoro‑4‑(trifluoromethyl)benzoic acid (CAS 115029‑24‑8), exhibits a predicted pKa of 2.76 ± 0.10 . The difference of 0.37 pKa units corresponds to the carboxylic acid group of the target compound being approximately 2.34‑fold more ionized at a given pH near the midpoint, directly impacting solubility, salt stoichiometry, and extraction efficiency.

Acidity (pKa)
Predicted, data to verify
Target pKa 2.39 ± 0.10 vs. analog 2.76 ± 0.10; ΔpKa = −0.37
Higher ionization at a given pH may influence salt formation and extraction workflows.
Predicted values; experimental verification recommended.
Medicinal Chemistry Salt Screening Solid-Phase Extraction

Lipophilicity and Membrane Partitioning Shift

The calculated octanol–water partition coefficient (XLogP) for 5‑chloro‑2‑fluoro‑4‑(trifluoromethyl)benzoic acid is 3.1 . Its non‑chlorinated analog, 2‑fluoro‑4‑(trifluoromethyl)benzoic acid, has a reported LogP of 2.90 . The increment of +0.20 log units reflects the additional chlorine atom and translates to an approximately 1.6‑fold higher equilibrium concentration in octanol relative to water, which can significantly influence reversed‑phase chromatographic retention, membrane partitioning in biological assays, and solvent extraction efficiency.

Lipophilicity (LogP)
Reported, data to verify
XLogP 3.1 vs. analog 2.90; ΔLogP = +0.20
Modest lipophilicity increase may shift reversed-phase retention and partitioning behavior.
Computed XLogP; experimental validation suggested.
QSAR Membrane Permeability Chromatographic Method Development

Boiling Point and Density Physical Property Gap

5‑Chloro‑2‑fluoro‑4‑(trifluoromethyl)benzoic acid exhibits a predicted boiling point of 268.8 ± 40.0 °C and a predicted density of 1.599 ± 0.06 g·cm⁻³ . The non‑chlorinated analog 2‑fluoro‑4‑(trifluoromethyl)benzoic acid has a predicted boiling point of 231.4 ± 40.0 °C and an estimated density of 1.4412 g·cm⁻³ . The boiling point differential of +37.4 °C reflects stronger intermolecular interactions (enhanced polarizability and potential halogen bonding) in the target compound, while the +0.158 g·cm⁻³ density increase is attributable to the additional chlorine mass and tighter crystal packing.

Boiling point & density
Predicted, data to verify
BP 268.8 °C vs. 231.4 °C; density 1.599 vs. 1.441 g/cm³
Substantial physical property gaps preclude direct substitution in distillation and formulation.
Predicted values; confirm with experimental data.
Purification Engineering Formulation Storage Stability

Regioisomeric Acidity Comparison

The target compound, with chlorine at the 5‑position, has a predicted pKa of 2.39 ± 0.10 . Its constitutional isomer, 3‑chloro‑2‑fluoro‑5‑(trifluoromethyl)benzoic acid (CAS 129931‑45‑9), has a reported pKa of approximately 2.99 [1]. The difference of 0.60 pKa units indicates that the target compound is approximately 4‑fold more ionized than its isomer in the mid‑pKa pH region, a consequence of the stronger electron‑withdrawing effect exerted by the Cl/CF₃ ortho‑relationship in the target compound compared to the Cl/F ortho‑relationship in the isomer.

Regioisomer acidity
Reported, context-dependent
Target pKa 2.39 vs. regioisomer ~2.99; ΔpKa = −0.60
~4-fold ionization difference enables isomer differentiation via pH-controlled extraction.
Comparator pKa from ChemBase; confirm experimentally.
Regioselective Synthesis Isomer Purity Control Salt Formation

Sequential Functionalization via Orthogonal Halogen Handles

Halogenated benzoic acids bearing ortho‑chloro and ortho‑fluoro substituents have been shown to provide distinct reactivity profiles in palladium‑catalyzed cross‑coupling reactions due to the differential bond strengths and leaving‑group propensities of C–Cl versus C–F bonds [1]. In the target compound, the chlorine at C‑5 is positioned ortho to the trifluoromethyl group, creating an activated site for Suzuki–Miyaura coupling (typical oxidative addition rates for aryl‑Cl >> aryl‑F), while the fluorine at C‑2 can serve as a latent handle for nucleophilic aromatic substitution (SNAr) under more forcing conditions, and the trifluoromethyl group strongly modulates electron density at both positions. By contrast, the analog 2‑fluoro‑4‑(trifluoromethyl)benzoic acid possesses only two distinct handles (F at C‑2 and CF₃ at C‑4), limiting sequential functionalization to two distinct transformations, whereas the target compound enables three possible programmed diversity steps.

Orthogonal handles
Class-level inference
Cl (Suzuki), F (SNAr), CF₃ modulator vs. analog with only two handles
Additional chloro coupling site expands diversity-oriented synthesis scope.
Reactivity based on Pd-coupling literature; verify with specific substrate.
Sequential C–C Coupling Orthogonal Reactivity Diversity-Oriented Synthesis

High-Value Application Scenarios Based on Quantitative Evidence


pKa-Driven Salt Screening and Biopharmaceutics

The target compound’s significantly lower pKa (2.39 ± 0.10) relative to its non‑chlorinated analog (2.76 ± 0.10) and its regioisomer (~2.99) makes it the preferred acid component in salt‑screening cascades where a stronger acid is required for stoichiometric salt formation with weakly basic APIs, or where specific ionization at gastrointestinal pH is desired for oral absorption modeling [1]. Prior quantitative evidence (Section 3, Evidence 1 and 4) demonstrates that substitution with any in‑class analog would shift the ionization ratio by a factor of 2–4‑fold, directly impacting the robustness of biopharmaceutical classification.

Agrochemical Intermediate with Halogenated Pharmacophore

Several patent families describe herbicidal and fungicidal compositions built around a 5‑chloro‑2‑fluoro‑4‑(trifluoromethyl)phenyl core, where the specific halogenation pattern is critical for target enzyme binding and metabolic stability . The target compound serves as the direct carboxylic acid precursor to this pharmacophore. Using the non‑chlorinated or regioisomeric analog as an intermediate would produce a different final API with potentially altered efficacy and regulatory status, as established by the property differences quantified in Section 3 (Evidence 2, 3, and 5).

Diversity-Oriented Synthesis with Orthogonal Reactive Handles

The presence of chlorine (C‑5, optimal for Pd‑catalyzed Suzuki coupling), fluorine (C‑2, susceptible to SNAr under controlled conditions), and a trifluoromethyl group (C‑4, strong electronic activator) enables the programmed construction of tri‑substituted benzoic acid libraries in a predictable sequence: first coupling at C‑5, second functionalization at C‑2, with CF₃ serving as a persistent modulator of ring electronics throughout the synthetic pathway [1]. As discussed in Evidence 5 (Section 3), the non‑chlorinated analog lacks this first coupling site, reducing synthetic degrees of freedom.

Lipophilicity-Guided Candidate Selection in Drug Discovery

The target compound’s intermediate XLogP of 3.1—0.20 log units above the non‑chlorinated analog (2.90) and 0.10 log units below the regioisomer (3.20)—places it in a centrally balanced lipophilicity range desirable for CNS drug discovery (typically LogP 2–4) . Procurement teams focused on lead‑optimization libraries can select this specific building block to fine‑tune lipophilicity without additional synthetic steps, leveraging the quantitative LogP evidence in Section 3, Evidence 2.

Application
Selection Property
Validation Focus
Salt screening for pharmaceutical intermediates
Acidity difference vs. non-chlorinated and regioisomeric analogs
Ionization ratio under formulation-relevant pH conditions
Agrochemical lead intermediate
Specific 5-Cl,2-F,4-CF₃ substitution pattern
Target-enzyme binding and metabolic stability context
Diversity-oriented library synthesis
Three orthogonal reactive handles (Cl, F, CF₃)
Sequential coupling efficiency and regioselectivity
Lead optimization libraries
Central lipophilicity range (XLogP 3.1)
Fine-tuning LogP without additional synthetic steps
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